2-ethenyl-4-methoxyphenol
CAS No.: 103261-31-0
Cat. No.: VC11502557
Molecular Formula: C9H10O2
Molecular Weight: 150.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103261-31-0 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 2-ethenyl-4-methoxyphenol is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a hydroxyl group at position 1, a methoxy group at position 4, and a vinyl group at position 2 (Figure 1). The compound’s structure is closely related to 4-ethyl-2-methoxyphenol (C₉H₁₂O₂), differing only in the substitution of an ethyl group with a vinyl group .
Table 1: Comparative Structural Properties of 2-Ethenyl-4-Methoxyphenol and Analogues
The vinyl group introduces distinct electronic and steric effects compared to alkyl substituents, potentially altering reactivity and intermolecular interactions.
Synthesis and Production
While no direct synthesis routes for 2-ethenyl-4-methoxyphenol are documented, methodologies for analogous compounds offer plausible strategies. For example, 4-ethyl-2-methoxyphenol is synthesized via methylation of dihydroxybenzenes or alkylation of guaiacol derivatives . Adapting these approaches, 2-ethenyl-4-methoxyphenol could theoretically be produced through:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions, such as Heck or Suzuki-Miyaura reactions, might introduce the vinyl group to a pre-functionalized methoxyphenol scaffold. For instance, a brominated methoxyphenol intermediate could react with vinylboronic acid .
Oxidative Demethylation
If starting from a dimethoxy precursor (e.g., 2-vinyl-1,4-dimethoxybenzene), selective demethylation at the para position using reagents like BBr₃ or HI could yield the target compound .
Physical and Chemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include O–H stretching (~3200 cm⁻¹), C=C vinyl stretching (~1640 cm⁻¹), and C–O–C ether vibrations (~1250 cm⁻¹) .
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NMR Spectroscopy:
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¹H NMR: Aromatic protons adjacent to the methoxy and vinyl groups would resonate between δ 6.5–7.5 ppm. The vinyl protons would appear as doublets or triplets (δ 5.0–6.0 ppm) .
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¹³C NMR: The methoxy carbon (~56 ppm), phenolic oxygen-bearing carbons (~115–150 ppm), and vinyl carbons (~110–140 ppm) would dominate the spectrum .
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Reactivity
The phenolic hydroxyl group confers acidity (predicted pKa ~10–11 ), while the vinyl group enables electrophilic addition or polymerization. The compound may undergo:
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Electrophilic Substitution: Nitration or sulfonation at the ortho/para positions relative to the hydroxyl group.
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Oxidation: Formation of quinones under strong oxidizing conditions.
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Polymerization: Radical-initiated polymerization of the vinyl group, forming poly(phenolic) materials.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Structurally similar compounds like 4-ethylguaiacol are key aroma contributors in foods (e.g., smoked meats, wines) . The vinyl group in 2-ethenyl-4-methoxyphenol could impart a sharper, more reactive aroma profile, though sensory data are lacking.
Antioxidant Activity
Phenolic compounds often exhibit radical-scavenging properties. The vinyl group may enhance conjugation, potentially increasing antioxidant efficacy compared to alkylated analogs .
Pharmaceutical Intermediates
Methoxyphenol derivatives serve as precursors in drug synthesis (e.g., anticoagulants, antibiotics) . The vinyl group offers a handle for further functionalization via click chemistry or cross-coupling.
Biological and Toxicological Considerations
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Acute Toxicity: Irritation to mucous membranes and respiratory tract.
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Chronic Exposure: Potential hepatotoxicity or nephrotoxicity, as seen in structurally related phenols .
Table 2: Estimated Safety Parameters
Parameter | Value (Estimated) | Basis |
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LD₅₀ (Oral, Rat) | ~500–1000 mg/kg | Analogous to 4-ethylguaiacol |
Flash Point (°C) | ~110–120 | Similar to 4-ethylguaiacol |
OSHA PEL (ppm) | Not established | — |
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective routes to 2-ethenyl-4-methoxyphenol remains a challenge.
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Spectroscopic Validation: Experimental NMR and IR data are needed to confirm predicted structural features.
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Biological Screening: Antioxidant, antimicrobial, and cytotoxic assays would clarify its potential in food and pharmaceutical industries.
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Environmental Impact: Degradation pathways and ecotoxicity profiles require investigation to assess environmental risks.
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